Mycoticin a
Description
Historical Context and Discovery of Mycoticin A
The discovery of this compound is intertwined with the exploration of microbial secondary metabolites, a field that gained significant momentum with the identification of various antibiotics.
This compound, also known by its synonym Faeriefungin A, was isolated from the mycelium of Streptomyces griseus var. autotrophicus (MSU-32058/ATCC 53668) researchgate.net. Initial studies involved physiological and biochemical tests to accurately identify the producing organism researchgate.net. Characterization efforts revealed this compound as a polyol polyene macrolide lactone antibiotic researchgate.net. Solution nuclear magnetic resonance (NMR) studies further indicated that faeriefungin, which encompasses this compound, is a mixture of two compounds, faeriefungins A and B, distinguished by the attachment of either a hydrogen or a methyl group at the C-33 position researchgate.net. Another strain, Streptomyces ruber (ATCC 3348), has also been identified as a mycoticin-producing organism researchgate.net.
The study of compounds like this compound holds considerable academic significance in natural products chemistry. Natural products provide a diverse array of chemical structures that are often difficult to synthesize through conventional methods, making them invaluable starting points for drug development openaccessjournals.com. As a polyene macrolide, this compound contributes to the knowledge base of this important class of antibiotics, which are known for their potent antimycotic activities vt.edu. Research into this compound's structure, biosynthesis, and biological activities enhances the understanding of microbial metabolic pathways and the potential for discovering new therapeutic agents helmholtz-hips.de.
Classification within Polyene Macrolide Antibiotics
This compound belongs to the class of polyene macrolide antibiotics, a subgroup of macrolides characterized by distinct structural features.
Polyene macrolide antibiotics are defined by a large macrocyclic lactone ring containing a series of conjugated double bonds and multiple hydroxyl groups wikipedia.orgwikipedia.org. They often include a D-mycosamine sugar moiety wikipedia.org. Polyene antibiotics are further categorized based on the number of conjugated double bonds in their chromophore, leading to classifications such as trienes, tetraenes, pentaenes, hexaenes, and heptaenes vt.edu. This compound (Faeriefungin A) is structurally identified as a hexaene, possessing six conjugated double bonds within its polyene system, as indicated by its IUPAC name: (3E,5E,7E,9E,11E,29E)-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one uni.lu. This specific arrangement of double bonds is responsible for the characteristic ultraviolet-visible absorption properties of polyene antibiotics wikipedia.orgvt.edu.
This compound shares its general classification with other well-known polyene macrolide antibiotics such as Nystatin and Amphotericin B, yet exhibits distinct characteristics.
Nystatin is classified primarily as a tetraene, containing four conjugated double bonds, though it also features additional conjugated bonds vt.edu. It is biosynthesized by Streptomyces noursei wikipedia.orgfishersci.no. Amphotericin B is a heptaene, characterized by seven conjugated double bonds vt.edu. It is produced by Streptomyces nodosus frontiersin.org.
Both Nystatin and Amphotericin B exert their antifungal activity by binding to ergosterol (B1671047), a key sterol in fungal cell membranes, leading to the formation of transmembrane channels and subsequent leakage of intracellular components, ultimately causing cell death wikipedia.orgfrontiersin.orglipidmaps.orgmdpi.com. They show a higher affinity for ergosterol (fungal membranes) than for cholesterol (mammalian membranes), contributing to their selective antifungal action mdpi.comfishersci.ca.
In comparison, this compound (Faeriefungin) shares some properties with other polyene macrolides researchgate.net. However, a notable distinction is that unlike Nystatin and Amphotericin B, which typically show no activity against bacteria, faeriefungin has demonstrated bactericidal activity researchgate.net. Preliminary cytotoxicity studies have also indicated that faeriefungin and Amphotericin B possess comparable toxicity profiles researchgate.net.
The following table provides a comparative overview of this compound, Nystatin, and Amphotericin B:
| Compound Name | PubChem CID | Molecular Formula | Classification (Polyene Type) | Producing Organism(s) | Key Distinctions/Notes |
| This compound | 164141 | C₃₆H₅₈O₁₀ | Hexaene | Streptomyces griseus var. autotrophicus, Streptomyces ruber researchgate.net | Also known as Faeriefungin A. Exhibits bactericidal activity, unlike Nystatin and Amphotericin B. researchgate.netresearchgate.net |
| Nystatin | 6433272 | C₄₇H₇₅NO₁₇ | Tetraene | Streptomyces noursei wikipedia.orgfishersci.no | First polyene macrolide antifungal discovered. Primarily antifungal. wikipedia.org |
| Amphotericin B | 5280965 | C₄₇H₇₃NO₁₇ | Heptaene | Streptomyces nodosus frontiersin.org | Broad-spectrum antifungal, often used for systemic fungal infections. frontiersin.orglipidmaps.org |
Producing Organisms and Strain Variations in this compound Production
This compound (Faeriefungin) is a natural product isolated from specific microbial strains. The primary producing organism identified is Streptomyces griseus var. autotrophicus (MSU-32058/ATCC 53668), from which faeriefungin was obtained from the mycelium researchgate.net. Additionally, Streptomyces ruber (ATCC 3348) has been recognized as a strain capable of producing mycoticin researchgate.net.
The production of natural products by microorganisms can be influenced by strain variations. Genetic diversity within a species, often referred to as intraspecific or strain diversity, can lead to significant phenotypic variations, including differences in the production of secondary metabolites frontiersin.org. Such variations can impact the yield and specific chemical profile of compounds like this compound nih.gov. Research into different strains and their biosynthetic capabilities is crucial for optimizing the production of these valuable natural products and understanding the full spectrum of compounds they can generate.
Streptomyces Species as Primary Producers
The genus Streptomyces, a group of Gram-positive bacteria, is renowned for its prolific capacity to produce a vast array of bioactive secondary metabolites, including numerous antibiotics and antifungal agents. uni.lucore.ac.uk this compound is among the natural products primarily synthesized by certain species within this genus. Specifically, this compound (also known as Faeriefungin A) has been reported to be produced by Streptomyces ruber and Streptomyces griseus. nih.gov Another related compound, Mycoticin B, is also associated with Streptomyces cellulosae, further highlighting the role of Streptomyces in the biosynthesis of these polyene antibiotics. jst.go.jp The production of these compounds by Streptomyces species underscores their ecological importance as competitors against other microorganisms and their biotechnological relevance as sources of pharmaceutical leads. core.ac.uk
Microbial Fermentation Processes in Research Settings
In research settings, the production of natural products like this compound from Streptomyces species typically relies on controlled microbial fermentation processes. These processes involve cultivating the producing microorganisms under specific conditions optimized to induce and maximize the biosynthesis of desired secondary metabolites. aimspress.com The yield and profile of secondary metabolites are highly dependent on various culture parameters, including temperature, pH, nutrient availability (carbon and nitrogen sources), and aeration. researchgate.netaimspress.com
Researchers often manipulate these environmental factors to enhance the production of specific compounds. For instance, certain pH ranges or nutrient compositions can significantly influence the metabolic pathways leading to mycotoxin synthesis. researchgate.netaimspress.com Beyond optimizing standard growth conditions, advanced strategies in microbial fermentation include co-culturing different microorganisms. This approach can stimulate the production of cryptic or low-yield natural products in Streptomyces by mimicking natural microbial interactions, potentially leading to the discovery of novel compounds or increased yields of known ones. uni.lujst.go.jp The development of new culture methods continues to facilitate the exploration and discovery of new natural products from microbial sources. uni.lu
Structure
2D Structure
Properties
CAS No. |
29919-25-3 |
|---|---|
Molecular Formula |
C36H58O10 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C36H58O10/c1-24(2)36-25(3)16-17-27(37)18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-34(44)26(4)33(43)14-12-10-8-6-5-7-9-11-13-15-35(45)46-36/h5-13,15-17,24-34,36-44H,14,18-23H2,1-4H3 |
InChI Key |
GBVIQYQFMPWELT-UHFFFAOYSA-N |
SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |
Synonyms |
mycoticin A mycoticin-A |
Origin of Product |
United States |
Biosynthesis of Mycoticin a
Regulation of Mycoticin A Biosynthesis
Transcriptional and Translational Control Mechanisms
The production of secondary metabolites, including compounds like this compound, in microorganisms is a tightly regulated process. While direct research findings on the transcriptional and translational control mechanisms specific to this compound biosynthesis are limited in the provided literature, general principles observed in the regulation of other fungal secondary metabolites, such as mycotoxins, can offer insights.
Translational Control: Translational regulation, which controls protein synthesis from messenger RNA, is also crucial for cellular function and adaptation. While specific translational control mechanisms for this compound are not detailed, in general, protein synthesis is a fundamental requirement for cell survival and replication nih.gov. In bacteria, for example, translational regulatory mechanisms operate during stress adaptation nih.gov. The precise mechanisms by which these general control systems might specifically influence this compound production would require dedicated research.
Environmental and Nutritional Modulators of Production
The production of secondary metabolites by fungi and other microorganisms is highly sensitive to environmental and nutritional factors. While specific data for this compound is not available, general mycotoxin production, which are also secondary metabolites, is influenced by a range of conditions. These factors can affect fungal growth, germination, and the subsequent production of secondary metabolites.
Environmental Factors: Key environmental determinants include temperature, water availability (water activity, aw, and relative humidity), and pH researchgate.netcabidigitallibrary.orginnocua.netresearchgate.netaimspress.com.
Temperature: Temperature is a critical factor, with optimal ranges varying for different fungal species and their metabolites researchgate.netcabidigitallibrary.orginnocua.net. Climate change, including shifts in temperature, can significantly impact mycotoxin production, potentially altering the prevalence of certain toxins in different regions researchgate.netinnocua.netnih.gov.
Water Availability: Moisture content and relative humidity are crucial. High humidity and damp atmospheres increase the risk of fungal invasion and mycotoxin production researchgate.netcabidigitallibrary.orgaimspress.comnih.govnih.gov. Drought stress can also stimulate the production of mycotoxins nih.govnih.gov.
pH: The pH of the substrate also plays a role in influencing mycotoxin production researchgate.netinnocua.netaimspress.com.
Other Factors: Other environmental factors include the concentration of carbon dioxide (CO2), which can alter fungal responses to changes in water and temperature, and light researchgate.netnih.gov. Insect damage and other pest attacks, which are often climatically determined, can also trigger mycotoxin production cabidigitallibrary.orgresearchgate.net.
Nutritional Modulators: The composition of the substrate and the availability of nutrients are significant modulators of secondary metabolite production.
Substrate Composition: The type of substrate and its composition (e.g., carbon sources like sugars) can induce or affect the production of secondary metabolites researchgate.netinnocua.netresearchgate.netaimspress.com. For instance, certain sugars have been shown to promote the production of specific mycotoxins researchgate.net.
Micronutrients: The bioavailability of micronutrients can also influence mycotoxin infectivity cabidigitallibrary.org.
Primary Metabolite Precursors: Secondary metabolites are often produced upon the accumulation of excess primary metabolite precursors, serving as a way for fungi to reduce the concentration of these precursors aimspress.com.
The presence of fungi does not automatically lead to mycotoxin contamination, as the specific conditions required for mycotoxin production are distinct from those promoting fungal growth innocua.net.
Chemoenzymatic Approaches in Biosynthetic Pathway Engineering
Chemoenzymatic approaches combine chemical synthesis steps with enzymatic reactions, offering a powerful strategy for the production of complex natural products, including macrolides like this compound. This integrated methodology leverages the precision and efficiency of enzymes for specific transformations, often with high stereochemical control, while utilizing chemical synthesis for steps that are more challenging or inefficient enzymatically nih.gov.
A notable example in the context of this compound involves the work of Schreiber and co-workers on its total synthesis chempedia.info. Their strategy for the macrolide antibiotic this compound (referred to as compound 221) relied on a two-directional chain synthesis chempedia.info. A key step involved the catalytic asymmetric reduction of a diketone (216) to yield a C2-symmetric diol (217) chempedia.info. This diol was then converted into a bis(ketoester) (218), followed by a double ketone reduction to furnish compound 219, which was further elaborated into the skipped polyol chain (220) of this compound (221) chempedia.info. This demonstrates how enzymatic or catalytic asymmetric steps can be strategically integrated into a larger synthetic route to achieve the desired stereochemistry and structural complexity of natural products.
Biosynthetic pathway engineering, a broader field, aims to understand and manipulate natural biosynthetic pathways or design artificial ones for the production of small molecules dtu.dkmanchester.ac.uk. This often involves the use of microbial platforms (e.g., Aspergillus nidulans, Saccharomyces cerevisiae, or E. coli) to reconstruct or design pathways dtu.dk. Enzymes, particularly polyketide synthases (PKSs) which are central to macrolide biosynthesis, are key components in these engineering efforts dtu.dk. The goal is to create programmable microbial systems capable of synthesizing various carbon skeletons, potentially bypassing the need to identify natural pathways dtu.dk. Chemoenzymatic synthesis contributes to this by providing efficient ways to produce precursors or modify intermediates within these engineered pathways nih.govnih.gov.
Chemical Synthesis and Structural Elucidation of Mycoticin a and Its Analogues
Total Synthesis Strategies
Total synthesis aims to construct a target molecule from simpler, readily available precursors. For Mycoticin A, this has involved innovative approaches to assemble its characteristic polyol and polyene segments.
A notable formal total synthesis of this compound was reported by Dreher and Leighton. acs.orgacs.orgcolumbia.edunih.govresearchgate.netresearchgate.net Their strategy focused on synthesizing a key late-stage intermediate (fragment 1) that constitutes the entire polyol region of this compound, as previously established in Schreiber's total synthesis. acs.orgacs.org The approach was designed to be maximally convergent, envisioning the disconnection of fragment 1 into two smaller, efficiently constructible polyol fragments: methyl ketone 2 and aldehyde 3. acs.orgacs.org
Table 1: Key Data from Formal Total Synthesis of this compound Polyol Fragment (Note: This is a representation of an interactive data table.)
| Parameter | Value | Source |
| Target Fragment | Polyol region (Fragment 1) | acs.orgacs.org |
| Starting Material | Isobutyraldehyde | acs.orgacs.org |
| Longest Linear Sequence | 14 steps | acs.orgacs.org |
| Overall Yield (Polyol Fragment) | 6% | acs.orgacs.org |
| Key Disconnections | Methyl ketone 2 and Aldehyde 3 | acs.orgacs.org |
| Key Reaction | Diastereoselective Aldol Coupling | acs.orgacs.org |
The polyol chain, typically composed of 1,3-diols, is a recurring and stereochemically challenging motif in polyene macrolide antibiotics like this compound. columbia.eduacs.orgliverpool.ac.uk Achieving precise control over the relative and absolute stereochemistry of these multiple chiral centers is paramount for synthesizing the correct natural product.
Schreiber and co-workers pioneered the total synthesis of this compound in 1993, employing a "two-directional chain synthesis" strategy. columbia.edunih.govacs.orgacs.orggla.ac.uk This methodology was crucial for the stereochemical assignment of members within the skipped-polyol polyene macrolide class. columbia.eduacs.org The stereoselective construction of 1,3-diols has garnered significant attention due to their prevalence in biologically active polyene macrolides, including Mycoticin. liverpool.ac.uk
Enantioselective synthesis of 1,3-polyols has been explored through various methods, including a carbohydrate-based approach. acs.org Furthermore, iterative two-directional carbonyl allylation of 1,3-diols has been envisioned as a strategy to construct the requisite C2-symmetric 1,3-polyol substructures in the synthesis of related polyketides. nih.gov Asymmetric dihydroxylation of α,β-unsaturated ketones provides a powerful tool for generating α,β-dihydroxyketones with high enantiomeric excess, which can then be further manipulated to yield syn- or anti-configured 1,3-diols with desired stereochemistry. thieme-connect.com The relative stereochemistry and conformation of the skipped-polyol portion of this compound have been elucidated through NMR studies, revealing an anti-configuration for specific diol subunits. researchgate.net
The formal total synthesis of this compound's polyol fragment by Dreher and Leighton exemplifies a convergent strategy, where the target was conceptually divided into two major fragments (methyl ketone 2 and aldehyde 3) that were synthesized separately before their union. acs.orgacs.org Schreiber's two-directional chain synthesis, applied to this compound, also embodies principles of a convergent approach by building the molecule from two directions simultaneously. acs.orggla.ac.uk The efficiency of convergent strategies is particularly beneficial for molecules with multiple stereocenters and complex structures like this compound. gla.ac.uk
Semisynthesis of this compound Derivatives
Semisynthesis, or partial chemical synthesis, leverages complex chemical compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.org This approach is particularly advantageous for large, complex natural products where total synthesis from simple precursors would be prohibitively expensive or challenging, especially when dealing with fragile or intricate functional groups. wikipedia.org
This compound possesses numerous hydroxyl groups and a macrolactone carbonyl, which are prime sites for chemical modification. smolecule.com These functional groups allow for a variety of transformations to create derivatives. For instance, general chemical reactions applicable to this compound include:
Hydrolysis : The hydroxyl groups can participate in hydrolysis reactions under specific conditions, potentially leading to simpler polyols. smolecule.com
Oxidation : Hydroxyl groups can be oxidized to yield ketones or aldehydes, which can impact the compound's biological activity and stability. smolecule.comorganic-synthesis.comelsevier.comorganic-chemistry.org
Epoxidation : The conjugated double bonds within this compound can undergo epoxidation, forming reactive epoxide intermediates that are amenable to further nucleophilic reactions. smolecule.com
A practical example of such modification is the preparation of the tetraformylal derivative of this compound and B from the natural products themselves, indicating the chemical manipulation of their hydroxyl groups. researchgate.netresearchgate.net
Stereochemical Investigations
The precise determination of the stereochemistry of complex natural products like this compound is paramount for understanding their function and for guiding synthetic efforts. Various spectroscopic and crystallographic techniques are employed for this purpose.
NMR Spectroscopy for Relative and Absolute Configuration Assignment (e.g., 2D COSY NMR, NOEDS)
Nuclear Magnetic Resonance (NMR) spectroscopy, especially two-dimensional (2D) techniques, plays a pivotal role in assigning the relative and absolute configurations of this compound. Experiments such as 2D COSY (COrrelation SpectroscopY) and NOEDS (Nuclear Overhauser Effect Difference Spectroscopy) are instrumental in this process. COSY experiments reveal correlations between protons that are coupled through bonds, typically up to three bonds away, providing information on connectivity within the molecule. utah.edu NOEDS, on the other hand, measures Nuclear Overhauser Effects (NOEs), which arise from through-space interactions between protons that are spatially close, regardless of their bonding connectivity. utah.edu, researchgate.net, escholarship.org This spatial proximity information is critical for determining relative stereochemistry and conformational preferences. nih.gov
For this compound, or its derivatives like the tetraformylal derivative, 2D COSY NMR and NOEDS experiments have enabled the assignment of all non-equivalent hydrogens. colab.ws Specifically, NOE difference experiments have provided insights into the relative stereochemistry and conformation of the skipped-polyol portion of the macrolide ring. colab.ws A significant finding from these studies is the revelation of an anti-configuration for the diol subunit located at C21-C23. colab.ws
Conformational Analysis of Polyene Chains
The polyene chain is a defining structural feature of this compound and other polyene macrolides. Conformational analysis of these chains is essential for understanding their rigidity, flexibility, and potential interactions within biological systems. Studies have indicated that the polyene chain of this compound, or similar polyenes, tends to adopt an all-planar, trans conformation. colab.ws, uni-tuebingen.de, labsolu.ca This determination is often based on techniques such as torsion angle search calculations, sometimes constrained by experimental data like ENDOR-determined electron-proton separations. colab.ws The conformation of carbonyl groups relative to the alkene chain can also be elucidated, with variations (e.g., s-trans or s-cis) depending on the functional group (e.g., aldehydes vs. acids/esters). colab.ws Conformational analysis helps in understanding the energetic preferences of different molecular arrangements and their implications for stability and activity. liverpool.ac.uk
Development of Synthetic Analogues for Research Applications
The synthesis of analogues of natural products like this compound is a critical endeavor in chemical biology and medicinal chemistry. These synthetic efforts aim to create compounds with modified properties, which can then be used to probe biological mechanisms, improve activity, or reduce undesirable effects.
Design Principles for Modulated Biological Activity
The design of synthetic analogues for modulated biological activity is guided by Structure-Activity Relationship (SAR) principles. SAR studies aim to correlate specific structural features of a molecule with its biological effects. By systematically modifying different parts of the this compound scaffold, researchers can investigate how these changes impact its activity. For example, the synthesis of analogues such as 14-Demethylthis compound (also known as RK-397) demonstrates efforts to modify the parent structure. nih.gov, rsc.org While specific detailed design principles for this compound analogues to modulate activity were not extensively detailed in the search results, general approaches in medicinal chemistry include:
Modifying functional groups: Altering hydroxyl groups, the macrolactone, or the polyene system can influence solubility, binding affinity, and metabolic stability.
Changing stereochemistry: Even subtle changes in stereochemical centers can drastically alter biological activity due to specific interactions with biological targets.
Introducing different substituents: Adding or removing alkyl groups, halogens, or other moieties can fine-tune physicochemical properties and interactions with biological systems. biosolveit.de, nih.gov
The goal is to design analogues that exhibit enhanced potency, improved selectivity, or a different spectrum of activity compared to the parent compound, thereby providing valuable tools for research.
Chemical Space Exploration around the this compound Scaffold
Chemical space exploration involves systematically generating and evaluating a vast number of potential chemical structures to identify compounds with desired properties. When applied to a natural product like this compound, this involves exploring the chemical space around its core scaffold. nih.gov, researchgate.net,, This process can be computational (in silico) or involve combinatorial synthesis.
The this compound scaffold, with its complex macrolactone and polyene system, serves as a starting point for generating diverse analogues. Strategies for chemical space exploration around such a scaffold include:
Scaffold hopping: Replacing parts of the this compound scaffold with bioisosteric or structurally similar motifs to generate novel core structures while retaining key interactions.
R-group enumeration: Systematically attaching different chemical substituents (R-groups) at various positions on the this compound scaffold to create a library of diverse compounds. mpg.de, nih.gov
Fragment-based design: Identifying small chemical fragments that bind to specific sites on a target and then building upon these fragments to construct larger molecules that incorporate the this compound scaffold or its derivatives.
Computational methods: Utilizing algorithms and machine learning to predict the properties of hypothetical analogues and prioritize their synthesis, thereby navigating the vast chemical space more efficiently. mpg.de,
By exploring the chemical space around the this compound scaffold, researchers aim to uncover novel compounds with improved pharmacological profiles or to gain deeper insights into the structure-activity relationships that govern its biological effects.,,
Mechanistic Insights into Mycoticin A S Biological Activities
Antifungal Mechanism of Action: Membrane Interaction Dynamics
The antifungal efficacy of Mycoticin A is fundamentally linked to its ability to compromise the structural and functional integrity of the fungal cell membrane. This process involves specific binding to ergosterol (B1671047), subsequent pore formation, and ultimately, cellular lysis. ontosight.ainih.govresearchgate.net
Ergosterol Binding Specificity and Lipid Bilayer Disruption
The cornerstone of this compound's antifungal mechanism is its high affinity for ergosterol, a sterol uniquely present in fungal cell membranes and analogous to cholesterol in mammalian cells. Ergosterol is crucial for maintaining membrane fluidity, integrity, and the activity of membrane-bound enzymes in fungi, making it an ideal target for antifungal agents. ontosight.ainih.govmdpi.com
Nystatin, the active component of this compound, selectively binds to ergosterol molecules embedded within the fungal lipid bilayer. This binding is a critical initial step that differentiates its action from affecting host cells, which primarily contain cholesterol. While polyenes like Amphotericin B (AmB) can also bind to cholesterol, albeit with delayed pore formation, their preferential binding to ergosterol in fungal membranes contributes to their selective toxicity. nih.govmdpi.com The interaction of this compound with ergosterol leads to significant alterations in the lipid bilayer. This includes the disruption of the membrane's stability and integrity, which is a prerequisite for the subsequent steps of membrane permeabilization. nih.govresearchgate.netresearchgate.net
Pore Formation and Membrane Permeabilization Studies
Following ergosterol binding, this compound facilitates the formation of aqueous pores within the fungal cell membrane. This pore formation is a rapid process, occurring within milliseconds, and involves the assembly of antibiotic and ergosterol molecules. nih.govmdpi.com These multimeric pores increase the permeability of the fungal membrane to small cations such as K+, Ca2+, and Mg2+. nih.govmdpi.com The formation of these pores results in the leakage of essential intracellular ions and molecules, disrupting the electrochemical gradient across the membrane. ontosight.ainih.gov
Studies on pore formation by polyenes, including Nystatin, indicate that the process requires bending of the opposing lipid monolayer to form a "lipid mouth" of the pore, which incurs an energetic cost dependent on the bilayer's material properties. mdpi.com The increased membrane permeability is a direct consequence of these structural defects, leading to a loss of cellular homeostasis. researchgate.netmdpi.com
Cellular Lysis Pathways in Fungal Pathogens
The sustained leakage of vital intracellular components through the newly formed pores ultimately leads to the death of the fungal cell. ontosight.ainih.gov This process culminates in cellular lysis, where the fungal cell's internal pressure, no longer contained by the compromised membrane, causes the cell to burst. ontosight.ainih.gov The disruption of membrane stability and the consequent outflow of electrolytes and other substances from the intracellular medium are direct pathways to fungal cell death. mdpi.com Impairments in cell wall components by antifungals can also contribute to cell lysis, especially when the osmotic integrity is compromised. jmb.or.krebi.ac.uknih.gov
Broader Biological Activities and Mechanistic Hypotheses
While the primary and well-established mechanism of this compound (Nystatin) is its antifungal action via membrane disruption, research into its broader biological activities beyond direct fungicidal effects is less extensively documented in the available literature.
Investigations into Potential Anti-inflammatory Mechanisms
Specific investigations into the anti-inflammatory mechanisms of this compound or Nystatin are not broadly detailed in the current search results. General anti-inflammatory mechanisms often involve the inhibition of key enzymes, modulation of cytokine expression, or antioxidant properties. nih.govnih.govmdpi.comyoutube.com For instance, some compounds exert anti-inflammatory effects by inhibiting the activities of enzymes like inducible nitric oxide synthase (iNOS), matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), or phospholipase A2 (PLA2), or by inhibiting apoptosis. nih.gov Other pathways include the neutralization of inflammatory mediators like lipopolysaccharide (LPS) or the modulation of purinergic signaling. mdpi.com Without specific research on this compound in this context, direct mechanistic hypotheses cannot be definitively formed.
Research on Biopesticidal Mechanisms in Agricultural Systems
Similarly, direct research detailing the biopesticidal mechanisms of this compound or Nystatin in agricultural systems is not prominently featured in the provided search results. Biopesticides, in general, operate through diverse mechanisms, including the production of lytic enzymes that disrupt pathogen cell walls, the synthesis of antimicrobial compounds, or the induction of systemic resistance in plants. frontiersin.orgmdpi.comnih.govnih.gov For example, microbial biopesticides like Bacillus species produce enzymes such as chitinases, β-glucanases, and proteases that hydrolyze components of pathogen cell walls, leading to their disintegration. frontiersin.org Plant essential oils, another class of biopesticides, can inhibit seed germination, plant growth, and interfere with cellular and molecular mechanisms in pests and microbes. mdpi.com Given the absence of specific studies on this compound (Nystatin) as a biopesticide, detailed mechanistic hypotheses for its role in agricultural systems cannot be provided based on the current information.
Structure Activity Relationship Sar Studies of Mycoticin a
Impact of Stereochemistry on Biological Activity
Enantiomeric and Diastereomeric Purity and its Effect on Target Interaction
The precise three-dimensional arrangement of atoms in chiral molecules, known as their stereochemistry, is critical for their interaction with biological targets nih.gov. Enantiomers, which are non-superimposable mirror images, and diastereomers, which are stereoisomers not related as mirror images, often exhibit distinct pharmacological profiles due to differences in how they fit into and interact with chiral binding sites on receptors or enzymes nih.gov. For a compound like Mycoticin A, which possesses numerous chiral centers within its polyol polyene structure, its enantiomeric and diastereomeric purity would theoretically play a significant role in determining the specificity and potency of its antifungal action.
Conformational Flexibility and Receptor Binding
Conformational flexibility refers to a molecule's ability to adopt various three-dimensional shapes, which can significantly influence its binding to biological receptors or membranes nih.govnih.govplos.orginstruct-eric.org. For this compound, a large polyene macrolide, its inherent conformational flexibility is expected to be crucial for its interaction with fungal membranes. This compound's antifungal activity is primarily attributed to its ability to bind to ergosterol (B1671047), a key sterol component of fungal cell membranes smolecule.com. This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell lysis smolecule.com.
The specific conformational changes this compound undergoes upon binding to ergosterol or other components within the fungal membrane are not widely detailed in publicly accessible research. However, the polyene structure, with its alternating double and single bonds, and the numerous hydroxyl groups, suggest a molecule capable of adopting conformations that facilitate its insertion into and interaction with the lipid bilayer. The precise orientation and conformational adjustments upon membrane integration would dictate the efficiency of ergosterol complexation and subsequent membrane disruption. While general studies on conformational dynamics in receptor binding exist nih.govnih.govelifesciences.org, explicit data tables or detailed research findings on the specific conformational flexibility of this compound and its direct impact on its receptor (ergosterol) binding mechanism are limited.
Rational Design of this compound Analogues via SAR Principles
Rational drug design, often guided by SAR principles, involves the deliberate modification of a compound's chemical structure to improve its biological activity, selectivity, or other desired properties nih.govrsc.orgnih.govwiley.com. By understanding the relationship between structural features and biological effects, medicinal chemists can predict how changes to the molecule will impact its interaction with targets wikipedia.orggardp.orgresearchgate.netresearchgate.net.
Targeted Modifications for Enhanced Selectivity
Enhanced selectivity in drug design aims to maximize a compound's activity against a specific target while minimizing off-target interactions, thereby reducing potential side effects. For antifungal agents like this compound, enhanced selectivity would involve optimizing its interaction with fungal-specific targets (e.g., ergosterol) while reducing any binding to host cell components. Theoretically, modifications to the polyene macrolide structure could alter its affinity for ergosterol versus cholesterol (the predominant sterol in mammalian cell membranes), or influence its interaction with other fungal-specific membrane proteins or enzymes. However, specific research outlining targeted modifications of this compound or its direct analogues for enhanced selectivity, along with detailed research findings or data tables demonstrating such improvements, are not found in the public domain.
Strategies for Modulating Membrane Binding Affinity
This compound exerts its antifungal effect primarily by binding to ergosterol in fungal membranes, leading to membrane permeabilization smolecule.com. Strategies for modulating its membrane binding affinity would involve chemical modifications designed to either increase or decrease the strength of this interaction. For instance, altering the lipophilicity of the molecule, modifying the number or position of hydroxyl groups, or introducing new functional groups could influence its ability to insert into and interact with the lipid bilayer and ergosterol molecules smolecule.com. While the general concept of modulating membrane binding affinity is a known strategy in drug design nih.govnih.govfrontiersin.orgnottingham.ac.uk, specific, detailed strategies applied to this compound, along with experimental data demonstrating how such modifications alter its binding affinity to fungal membranes or ergosterol, are not widely published.
The available information indicates that this compound is a polyene macrolide with antifungal properties primarily due to its interaction with fungal membranes smolecule.com. Its molecular formula is C36H58O10 smolecule.comuni.luparchem.com, although C32H54O8 has also been reported smolecule.com. It is known to disrupt membrane integrity by binding to ergosterol smolecule.com.
Antifungal Activity of this compound (General Range) smolecule.com
| Target Organism Category | Minimum Inhibitory Concentration (MIC) Range |
| Various Fungal Strains | Effective concentrations reported |
| Candida species | Effective concentrations reported |
| Aspergillus species | Effective concentrations reported |
Note: Specific quantitative MIC values for this compound are not consistently available in the public domain for direct tabular presentation across various strains in the context of SAR studies. The information available generally states its effectiveness against these categories.
Analytical Methodologies for Mycoticin a Research
Extraction and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step in the analytical workflow for Mycoticin A. The goal is to extract the compound from its matrix (e.g., fermentation broth, biological tissues, or pharmaceutical formulations), remove interfering components, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the matrix's complexity and the desired purity of the final extract.
Liquid-Liquid Extraction (LLE) is a foundational technique for sample preparation that operates on the principle of differential solubility of an analyte between two immiscible liquid phases. orientjchem.org For polyene antibiotics like this compound, LLE is often used as an initial purification step, particularly for extraction from aqueous environments such as fermentation broths. google.com
The process typically involves mixing the aqueous sample with a water-immiscible organic solvent. Due to its amphipathic nature, the partitioning of this compound into the organic phase is influenced by factors such as the pH of the aqueous phase and the polarity of the organic solvent. Methanol (B129727) is often used to create an initial slurry or to extract the antibiotic from solids before partitioning. google.com The selection of the extraction solvent is crucial for achieving high recovery.
Key parameters in LLE are optimized to maximize extraction efficiency, including the solvent-to-sample volume ratio, pH adjustment to suppress the ionization of the target compound, and the number of extraction steps.
| Parameter | Description | Common Choices for Polyene Antibiotics |
|---|---|---|
| Extraction Solvent | An immiscible organic solvent used to extract the analyte from the aqueous sample. | Methanol (for initial extraction from solids), Chloroform, Ethyl Acetate (B1210297) |
| pH Adjustment | Modification of the sample's pH to ensure the analyte is in a neutral, more organic-soluble form. | Acidification of the initial extraction solvent (e.g., acidified methanol) is common. google.com |
| Phase Separation | The process of allowing the two immiscible liquids to separate into distinct layers. | Typically achieved by allowing the mixture to stand or by centrifugation. |
Solid Phase Extraction (SPE) has become a preferred alternative to LLE due to its efficiency, lower solvent consumption, and higher potential for automation. mdpi.com It is a form of digital chromatography used to extract and purify analytes from a solution by adsorbing them onto a solid sorbent. sigmaaldrich.com For this compound analysis, SPE is highly effective for cleaning up complex sample extracts prior to chromatographic analysis. orientjchem.org
The SPE process involves four main steps:
Conditioning: The sorbent is washed with a solvent to wet the stationary phase and create an environment suitable for analyte retention.
Loading: The sample is passed through the sorbent bed, where the analyte and some impurities are retained.
Washing: Interfering compounds are selectively washed from the sorbent using a solvent that does not elute the analyte of interest.
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for collection.
Reversed-phase sorbents, such as C18-bonded silica (B1680970), are commonly used for polyene antibiotics, leveraging the hydrophobic interactions between the polyene chain and the stationary phase. frontiersin.org
| SPE Sorbent Type | Retention Mechanism | Application for this compound |
|---|---|---|
| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Retains the nonpolar polyene portion of the molecule from aqueous samples. frontiersin.org |
| Ion Exchange | Ionic interactions | Can be used to retain the charged groups (amino or carboxyl) on the molecule. google.com |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Mixed-mode (hydrophobic and π-π interactions) | Offers high capacity and stability across a wide pH range, suitable for complex matrices. core.ac.uk |
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. mdpi.com SFE is particularly advantageous for extracting thermally sensitive compounds like polyene antibiotics from their native matrices. nih.gov A fluid becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.
Supercritical CO2 is non-polar and is effective for extracting non-polar molecules. mdpi.com To enhance its ability to extract more polar or amphipathic compounds like this compound, a polar co-solvent (modifier), such as methanol or ethanol, is often added to the CO2 stream. mdpi.com The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction. mdpi.com SFE is noted for producing clean extracts, as the CO2 can be easily removed by depressurization, leaving behind the solvent-free analyte. mdpi.com
| Parameter | Typical Range/Value | Effect on Extraction |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO2) | Non-toxic, non-flammable, and easily removed. mdpi.com |
| Pressure | 100 - 300 bar | Increases fluid density and solvating power. researchgate.net |
| Temperature | 40 - 60 °C | Affects fluid density and analyte vapor pressure. researchgate.net |
| Co-solvent (Modifier) | Ethanol or Methanol (5-20%) | Increases the polarity of the supercritical fluid to enhance the extraction of polar analytes. mdpi.com |
Chromatographic Separation Methods
Following extraction and purification, chromatographic methods are employed for the separation, identification, and quantification of this compound. The choice between liquid and gas chromatography is primarily determined by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the analysis of polyene macrolide antibiotics. nih.govnih.gov These compounds are large, non-volatile, and often thermally labile, making them ideal candidates for HPLC separation. The method is widely used for determining the purity of bulk samples and quantifying the antibiotic in various formulations and biological samples. vt.eduspringernature.com
Reversed-phase HPLC is the most common mode used. Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. asm.org The conjugated polyene structure of this compound allows for sensitive detection using a UV-Visible spectrophotometer at wavelengths corresponding to its absorption maxima. nih.govmdpi.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. asm.org |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture, often with a buffer. asm.org | Elutes the analyte from the column. Gradient elution is often used to improve separation. |
| Detector | UV-Visible (Photodiode Array, PDA) | Quantifies the analyte based on its characteristic UV absorbance spectrum. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |
Direct analysis of intact polyene macrolide antibiotics by Gas Chromatography (GC) is generally not feasible due to their high molecular weight, low volatility, and thermal instability. oup.comoup.com However, GC can be a valuable tool for structural characterization through the analysis of smaller, more volatile molecules obtained from the chemical degradation or pyrolysis of the parent antibiotic. oup.comnih.gov
For this approach, the this compound molecule would first be subjected to a controlled chemical reaction, such as oxidation or acid hydrolysis, to break it down into smaller, characteristic fragments. oup.com These fragments, which may contain hydroxyl or carboxyl groups, are often still not volatile enough for GC and require a subsequent derivatization step. Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the fragments. The resulting volatile derivatives can then be separated and identified using GC, often coupled with a mass spectrometer (GC-MS) for definitive structural identification. mdpi.com
| Step | Description | Example Method |
|---|---|---|
| Degradation | Chemical breakdown of the large macrolide into smaller, more stable fragments. | Chromic acid oxidation or pyrolysis. oup.com |
| Derivatization | Chemical modification of the fragments to increase their volatility for GC analysis. | Silylation to form trimethylsilyl (TMS) ethers/esters. |
| GC Analysis | Separation of the volatile derivatives based on their boiling points and interaction with the GC column. | Capillary column with a non-polar stationary phase. |
| Detection | Identification and quantification of the separated derivatives. | Mass Spectrometry (MS) for structural elucidation of fragments. mdpi.com |
Thin-Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) serves as a fundamental, cost-effective, and rapid analytical technique for the preliminary screening of this compound from fungal extracts or synthetic reaction mixtures. sciencepublishinggroup.comlongdom.org This method relies on the differential partitioning of the compound between a stationary phase (a thin layer of adsorbent material, such as silica gel, coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. longdom.org
The separation in TLC is based on the polarity of the analyte. For a compound like this compound, its migration distance, represented by the Retention Factor (Rf value), is dependent on the chosen solvent system (mobile phase). A key advantage of TLC is its ability to analyze multiple samples simultaneously, making it an efficient tool for initial screening. semanticscholar.org After development, the separated components are visualized. Given that polyene macrolides like this compound possess chromophores, they can often be detected under ultraviolet (UV) light as dark spots on a fluorescent background. nih.gov While primarily a qualitative tool, TLC can provide semi-quantitative estimates by comparing the size and intensity of the sample spot to that of known standards. longdom.org
Table 1: Typical Parameters for TLC Screening of this compound
| Parameter | Description | Example |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |
| Mobile Phase | A solvent or mixture of solvents that moves the analyte. | Chloroform:Methanol (9:1 v/v) |
| Sample Application | The method of applying the sample extract to the plate. | Spotting with a capillary tube |
| Development | The process of allowing the mobile phase to ascend the plate. | Ascending chromatography in a sealed tank |
| Visualization | The method used to detect the separated compound spots. | UV illumination at 254 nm or 365 nm |
| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | 0.45 (Hypothetical) |
Spectroscopic and Spectrometric Characterization
Mass Spectrometry (MS) and LC-MS/MS for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise information about its molecular weight and elemental composition. dtu.dk When coupled with Liquid Chromatography (LC), as in LC-MS, it becomes a powerful technique for separating this compound from complex mixtures and subsequently identifying and quantifying it with high sensitivity and selectivity. wur.nlnih.gov
In MS analysis, molecules are ionized and the resulting ions are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by measuring its mass with exceptional accuracy.
Tandem mass spectrometry (LC-MS/MS) further enhances analytical specificity. researchgate.net In this technique, a specific ion of this compound (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, allowing for highly confident identification and confirmation. wur.nl LC-MS/MS is particularly valuable for quantitative studies, enabling the measurement of trace levels of this compound in various matrices. nih.govresearchgate.net
Table 2: Illustrative Mass Spectrometry Data for this compound Analysis
| Technique | Ionization Mode | Analyte Information Obtained | Example m/z Value (Hypothetical) |
| Full Scan MS | Electrospray (ESI+) | Molecular weight determination | [M+H]⁺, [M+Na]⁺ |
| HRMS | ESI+ or ESI- | Precise mass for elemental formula calculation | C₃₇H₅₉NO₁₃ |
| MS/MS | Collision-Induced Dissociation (CID) | Structural fragments for confirmation | Precursor Ion → Product Ions |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of this compound in solution. mdpi.commpg.de It provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry, which is crucial for confirming its exact structure. core.ac.uk
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com The chemical shifts, signal multiplicities (splitting patterns), and integration values from a ¹H NMR spectrum provide extensive structural information.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. encyclopedia.pub
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, providing vital information about the molecule's relative stereochemistry and 3D conformation. core.ac.uk
Table 3: Key NMR Experiments for this compound Structural Confirmation
| NMR Experiment | Information Provided |
| ¹H NMR | Provides data on the number and type of hydrogen atoms. |
| ¹³C NMR | Provides data on the number and type of carbon atoms. |
| COSY | Establishes ¹H-¹H spin-spin coupling networks. |
| HSQC | Identifies direct ¹H-¹³C correlations (C-H bonds). |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). |
| NOESY | Determines spatial proximity of protons for stereochemical analysis. |
UV-Vis Spectroscopy for Polyene Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward yet informative technique used to analyze the conjugated polyene system within the this compound structure. mdpi.com Molecules with multiple conjugated double bonds, known as chromophores, absorb light in the UV or visible regions of the electromagnetic spectrum. beilstein-journals.org
The macrolide structure of many antifungal agents, presumably including this compound, contains a conjugated polyene segment. The number of conjugated double bonds directly influences the wavelength of maximum absorbance (λmax). A longer conjugated system results in a bathochromic (red) shift to a longer λmax. The characteristic absorption spectrum, often showing fine structure with multiple peaks, serves as a distinctive indicator of the polyene moiety and can be used to estimate its length. This technique is valuable for confirming the presence of the polyene chromophore and for monitoring its integrity during chemical modifications or stability studies. mdpi.com
Table 4: Relationship Between Polyene Chain Length and UV-Vis Absorption
| Number of Conjugated Double Bonds | Expected λmax Range (nm) |
| 3 | ~260-280 |
| 4 | ~290-320 |
| 5 | ~320-350 |
| 6 | ~340-370 |
| 7 (Heptaene) | ~360-410 |
Immunoassays and Biosensors for Detection
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunoassay platform that can be developed for the detection and quantification of this compound. wikipedia.orgimmunology.org This technique utilizes the specific binding interaction between an antibody and its target antigen (in this case, this compound or a derivative). nih.gov Due to its high-throughput capability, ELISA is well-suited for screening large numbers of samples for the presence of the compound. mdpi.commdpi.com
The development of an ELISA for a small molecule like this compound typically involves a competitive assay format. nih.gov In this setup, this compound in a sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites, which are immobilized on a microtiter plate. The signal generated is inversely proportional to the concentration of this compound in the sample. mdpi.com Key steps in development include the production of specific monoclonal or polyclonal antibodies against this compound, the synthesis of an enzyme-labeled conjugate, and optimization of assay conditions to achieve the desired sensitivity and specificity. mdpi.comnih.gov
Table 5: Common ELISA Formats
| ELISA Type | Principle | Best For |
| Direct | An enzyme-conjugated primary antibody binds directly to the antigen coated on the plate. nih.gov | Detecting a specific antigen. |
| Indirect | An unlabeled primary antibody binds to the antigen, followed by an enzyme-conjugated secondary antibody that recognizes the primary antibody. nih.gov | Detecting a specific antibody. |
| Sandwich | The antigen is "sandwiched" between a capture antibody coated on the plate and a detection antibody. immunology.orgnih.gov | Quantifying antigens with at least two binding sites. |
| Competitive | The antigen in the sample competes with a labeled antigen for binding to a limited amount of capture antibody. nih.gov | Quantifying small molecules like haptens and mycotoxins. |
Novel Biosensing Platforms for High-Throughput Analysis
The quest for new and more effective antifungal agents, such as this compound, necessitates the development of rapid, sensitive, and high-throughput analytical methodologies. Traditional methods for the analysis of polyene macrolide antibiotics can be time-consuming and may not be suitable for screening large numbers of samples. Consequently, novel biosensing platforms are emerging as powerful tools for the high-throughput analysis of this compound and related polyene macrolides. These platforms offer the potential for accelerated discovery, process optimization, and quality control in the production of these important antifungal compounds.
Whole-Cell Biosensors: A Promising Approach for Specific Detection
A significant advancement in the analysis of polyene macrolides is the development of whole-cell biosensors. These biosensors utilize genetically engineered microorganisms that produce a measurable signal in response to the presence of the target analyte. A notable example is a novel whole-cell biosensor developed for the detection of amphotericin-like polyenes. frontiersin.orgnih.gov This biosensor is based on the bacterium Bacillus subtilis and leverages a specific two-component system, LnrJK, that is induced by amphotericin B. frontiersin.orgnih.gov
The principle of this biosensor involves the transcriptional fusion of an antibiotic-specific promoter to a reporter gene, such as luciferase (lux). frontiersin.org In the presence of an amphotericin-like polyene, the LnrJK system is activated, leading to the expression of the reporter gene and the production of a detectable luminescent signal. frontiersin.org This system has been shown to be highly sensitive and specific for certain polyene macrolides, such as amphotericin B and nystatin, while not responding to others like filipin (B1216100) III and natamycin. frontiersin.org
The applicability of such a biosensor for this compound would depend on its ability to activate the LnrJK two-component system. Given that this compound is a polyene macrolide, it is plausible that it could elicit a response, making this biosensor a valuable tool for its specific and high-throughput detection. The whole-cell biosensor approach is particularly well-suited for high-throughput screening (HTS) applications, such as screening microbial fermentation broths for the production of novel polyene antibiotics or for optimizing production yields. frontiersin.orgnih.gov
| Biosensor Type | Organism | Detection Principle | Target Analytes | Potential for High-Throughput Analysis |
|---|---|---|---|---|
| Whole-Cell Biosensor | Bacillus subtilis | Induction of a specific two-component system (LnrJK) leading to reporter gene (lux) expression | Amphotericin-like polyenes (e.g., Amphotericin B, Nystatin) | High |
Electrochemical Biosensors for Rapid Quantification
Electrochemical biosensors represent another promising avenue for the high-throughput analysis of macrolide antibiotics. These sensors offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization and cost-effective production. cdmf.org.brtudublin.ie While specific electrochemical biosensors for this compound have not been extensively reported, platforms developed for other macrolides can provide a blueprint for future development.
One approach involves the use of composite materials, such as Super P carbon black particles and chitosan, to modify electrodes. cdmf.org.br These modified electrodes can exhibit enhanced electrochemical activity towards macrolide antibiotics, allowing for their sensitive detection. cdmf.org.br Coupled with techniques like batch injection analysis, these sensors can achieve a high sample throughput, with rates of up to 125 injections per hour reported for the analysis of macrolides like erythromycin, azithromycin, clarithromycin, and roxithromycin. cdmf.org.br
The development of an electrochemical biosensor for this compound would likely involve the selection of an appropriate recognition element, such as an aptamer or a molecularly imprinted polymer, that can specifically bind to the this compound molecule. This recognition event would then be transduced into a measurable electrical signal. The inherent advantages of electrochemical detection make this a promising strategy for developing portable and high-throughput analytical devices for this compound.
| Electrode Modifier | Analytical Technique | Target Analytes | Reported Throughput | Limit of Detection (LOD) |
|---|---|---|---|---|
| Super P carbon black and Chitosan | Batch Injection Analysis | Erythromycin, Azithromycin, Clarithromycin, Roxithromycin | 125 injections h⁻¹ | Not specified |
Optical Biosensors for Sensitive and Real-Time Analysis
Optical biosensors provide a versatile and highly sensitive platform for the detection of a wide range of molecules, including antibiotics. malvernpanalytical.comresearchgate.netnih.gov These biosensors are based on measuring changes in optical properties, such as absorbance, fluorescence, or surface plasmon resonance, upon the interaction of the analyte with a biological recognition element. malvernpanalytical.comresearchgate.netnih.gov
For the high-throughput analysis of polyene macrolides like this compound, optical biosensors integrated into microplate formats are particularly advantageous. nih.gov Technologies such as surface plasmon resonance (SPR) and optical waveguide grating (OWG) can be utilized for real-time, label-free detection of binding events. nih.gov While direct applications to this compound are not yet prevalent, the principles are broadly applicable.
The development of an optical biosensor for this compound would involve immobilizing a specific binding partner (e.g., an antibody or a target membrane component like ergosterol) onto the sensor surface. The binding of this compound to this surface would then be detected as a change in the optical signal. The high-throughput capabilities of microplate-based optical biosensor systems make them well-suited for screening large compound libraries for new polyene antibiotics or for detailed kinetic analysis of their interactions with biological targets.
Ecological and Environmental Context of Mycoticin a
Role of Mycoticin A in Microbial Interactions and Competition
This compound, like other polyene macrolide antibiotics, exerts its biological effects by selectively inhibiting organisms that possess sterols in their cell membranes google.com. This mechanism of action makes it active against a wide range of eukaryotic cells, including yeasts and fungi, while having no inhibitory effect on prokaryotic bacteria, which lack sterols in their cell membranes google.com. The antifungal activity of polyenes stems from their interaction with membrane sterols, leading to changes in membrane permeability google.com.
The primary producers of this compound are species within the Streptomyces genus, specifically Streptomyces ruber and Streptomyces griseus nih.gov. Streptomyces are well-known for their prolific production of diverse secondary metabolites, including a vast array of antibiotics, which are crucial for their survival and competitive interactions in natural habitats researchgate.netjst.go.jp.
Contribution to the Producing Microorganism's Fitness
The production of secondary metabolites such as this compound offers a significant evolutionary advantage to the producing Streptomyces strains. These compounds act as a "chemical shield" against competing or predatory microorganisms, thereby enhancing the fitness and survival of the producing organism in competitive natural environments amazonaws.commdpi.com. By suppressing the growth of rival fungi, this compound allows the Streptomyces to secure access to limited resources, such as nutrients and space, which are essential for their proliferation. This competitive edge is a fundamental aspect of microbial ecology, where the production of antibiotics is a common strategy for niche establishment and maintenance. Furthermore, Streptomyces endophytes have been observed to promote the health and enhance the growth of host plants, suggesting a broader ecological benefit and fitness contribution for the producing microorganism within plant-associated microbiomes jst.go.jp.
Environmental Factors Influencing this compound Production
The biosynthesis of polyene macrolide antibiotics, including this compound, is a complex process influenced by various environmental factors. These factors can modulate the metabolic pathways of the producing microorganisms, affecting both the quantity and the specific chemical structure of the synthesized compounds.
Impact of Substrate Composition and Nutrient Availability
The availability and composition of substrates and nutrients are critical determinants for the production of this compound. The macrolide ring, a core structure of polyene antibiotics, is primarily formed from precursors like acetate (B1210297) and propionate (B1217596) annualreviews.org. While these simple carbon sources are incorporated, more complex precursors or specific nutrient conditions can significantly influence antibiotic yield. For instance, butyrate (B1204436) has been shown to stimulate the synthesis of candicidin, another polyene, by S. griseus, suggesting that specific four-carbon precursors can enhance polyene biosynthesis annualreviews.org. Glucose, while a general carbon source, is noted to be a better precursor for the aromatic and aminosugar moieties of polyenes compared to acetate and propionate, which are more involved in the macrolide aglycone formation annualreviews.org.
In broader microbial contexts, substrate composition and nutrient availability are known to influence the production of secondary metabolites nih.govgeomar.de. In cultivation systems, the careful preparation of substrates is essential to prevent the growth of competitor microbes, which can thrive if nutrients are too readily available to them scribd.com. This highlights the sensitivity of antibiotic production to the nutritional environment.
Effects of Temperature and Water Activity on Microbial Synthesis
Temperature and water activity are fundamental environmental parameters that directly impact microbial growth, metabolism, and the synthesis of secondary metabolites. While specific detailed research findings on the precise optimal temperature and water activity for this compound synthesis are not extensively documented, general principles for microbial production of such compounds apply. For instance, in mushroom cultivation, air temperature (e.g., 21 to 24°C) is a crucial factor during substrate incubation for optimal growth scribd.com. Similarly, the hygroscopicity of a substance, which relates to water activity, is a key characteristic in the pharmaceutical context, influencing stability and potentially production nih.gov. Environmental factors, including moisture content, pH, and nutrient levels, are known to influence the diversity and activity of fungi in various ecosystems sciencescholar.usekb.eg. Therefore, it is reasonable to infer that optimal ranges of temperature and water activity are necessary for the efficient microbial synthesis of this compound.
Biodegradation and Environmental Fate of this compound
The environmental fate of chemical compounds like this compound involves their persistence, mobility, and eventual degradation in various environmental compartments. Polyene macrolide antibiotics, as natural products, are subject to microbial degradation in the environment. Studies on other polyene antibiotics, such as fungicidin, have investigated their microbial degradation and the relationship between biochemical resistance and degradation by antimycotics nih.gov. This indicates that microorganisms possess mechanisms to break down these compounds, which is a crucial aspect of their environmental cycling.
While specific biodegradation rates for this compound are not widely available, related polyene antibiotics like Roseofungin have been characterized as "readily biodegradable" nih.gov. This suggests that polyene structures, in general, can be susceptible to biological breakdown processes in the environment. The environmental impact of pharmaceutical compounds, including potential toxicity to aquatic life (e.g., fish, Tetrahymena Pyriformis) and other organisms (e.g., honeybees), necessitates proper purification of wastewater from industrial processes to mitigate environmental concerns nih.gov. This underscores the importance of understanding the environmental fate of antibiotics to prevent their accumulation and potential ecological disruption.
Q & A
Q. How can researchers address ethical challenges in this compound’s in vivo toxicity studies?
- Methodological Answer :
- Animal Models : Follow ARRIVE guidelines for sample size justification and humane endpoints .
- Data Transparency : Publish negative results (e.g., lack of efficacy in murine models) to avoid publication bias .
- Ethical Review : Pre-approval by institutional committees for protocols involving vertebrate animals .
Data Synthesis and Reporting
Q. What frameworks are suitable for synthesizing heterogeneous data on this compound’s pharmacokinetic properties?
- Methodological Answer :
- Systematic Review : Use PRISMA flowcharts to screen studies and extract data (e.g., half-life, bioavailability) .
- Meta-Regression : Analyze covariates like administration route (oral vs. intravenous) .
- Visualization : Forest plots to display inter-study variability in absorption rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
